molecular formula C30H33BrN2O4 B8461711 Ethyl 7-bromo-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1h-indole-2-carboxylate

Ethyl 7-bromo-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1h-indole-2-carboxylate

Cat. No. B8461711
M. Wt: 565.5 g/mol
InChI Key: KRFCAKFMIJOAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-bromo-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1h-indole-2-carboxylate is a useful research compound. Its molecular formula is C30H33BrN2O4 and its molecular weight is 565.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-bromo-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1h-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-bromo-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1h-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 7-bromo-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1h-indole-2-carboxylate

Molecular Formula

C30H33BrN2O4

Molecular Weight

565.5 g/mol

IUPAC Name

ethyl 7-bromo-1-(2-morpholin-4-ylethyl)-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylate

InChI

InChI=1S/C30H33BrN2O4/c1-2-36-30(34)29-25(12-7-19-37-27-14-5-9-22-8-3-4-10-23(22)27)24-11-6-13-26(31)28(24)33(29)16-15-32-17-20-35-21-18-32/h3-6,8-11,13-14H,2,7,12,15-21H2,1H3

InChI Key

KRFCAKFMIJOAHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1CCN3CCOCC3)C(=CC=C2)Br)CCCOC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of EXAMPLE 77A (0.15 g) in THF (10 mL) was added 1M BH3.THF (1.8 mL). The mixture was stirred at room temperature for 16 hours, quenched with methanol (5 mL) and concentrated. The concentrate was dissolved in ethanol (40 mL) and treated with 12N HCl (0.5 mL). After stirring for three hours, the mixture was concentrated, and the concentrate was purified by preparative reverse phase HPLC (Zorbax SB, C-18, 30% to 100% acetonitrile/water/0.1% TFA).
Name
mixture
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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